Adenosine 5'-triphosphate disodium salt
Description
Significance as a Fundamental Biological Molecule
Adenosine (B11128) 5'-triphosphate (ATP) is often referred to as the "molecular unit of currency" for intracellular energy transfer, playing a vital role in all known forms of life. wikipedia.org Its disodium (B8443419) salt form enhances its stability and solubility, making it highly suitable for a wide range of biochemical and physiological experiments. The molecule is composed of three key components: a nitrogenous base (adenine), a five-carbon sugar (ribose), and three phosphate (B84403) groups. wikipedia.orgchemicalbook.com The energy stored within the high-energy phosphate bonds is released upon hydrolysis, converting ATP to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), thereby powering numerous cellular activities. wikipedia.org An average adult human is estimated to process an amount of ATP equivalent to their own body weight each day, underscoring its immense and continuous demand. wikipedia.org
Overview of Multifaceted Roles in Cellular Biology
The functions of ATP extend far beyond its role as a simple energy carrier. It is a central component of energy storage and metabolism, participating in processes from muscle contraction and nerve impulse propagation to DNA and RNA synthesis. wikipedia.orgmpbio.com
Key Cellular Roles of ATP:
| Cellular Process | Role of ATP |
| Energy Metabolism | Primary energy source for metabolic reactions, driving processes like glycolysis and the citric acid cycle. chemicalbook.commpbio.com |
| Macromolecule Synthesis | Serves as a precursor for the synthesis of DNA and RNA and is essential for amino acid activation in protein synthesis. wikipedia.orgapcpure.com |
| Muscle Contraction | Powers the movement of motor proteins, enabling muscle fibers to contract. wikipedia.orgapcpure.com |
| Cellular Signaling | Acts as a substrate for kinases, enzymes that regulate cellular processes through phosphorylation. It is also a precursor to the second messenger cyclic AMP (cAMP). wikipedia.orgmpbio.com |
| Neurotransmission | Functions as a neurotransmitter and co-transmitter in both the central and peripheral nervous systems. nih.govnih.gov |
| Active Transport | Provides the energy for membrane pumps to transport ions and molecules against their concentration gradients. mpbio.com |
Furthermore, extracellular ATP has been identified as a crucial signaling molecule that mediates a variety of physiological functions by activating purinergic receptors on the cell surface. nih.govahajournals.org This extracellular role is vital in processes such as the regulation of vascular tone and immune responses. ahajournals.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14N5Na2O13P3 |
|---|---|
Molecular Weight |
551.14 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10?;;/m1../s1 |
InChI Key |
TTWYZDPBDWHJOR-ANEDODFUSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Historical Context and Rationale for Investigation
Historical Context and Evolution of Adenosine (B11128) 5'-triphosphate Research
The discovery of ATP dates back to 1929, with independent discoveries by Karl Lohmann and, simultaneously, by Cyrus Fiske and Yellapragada SubbaRow at Harvard Medical School. wikipedia.orgacs.org Initially isolated from muscle tissue, its central role as the intermediary between energy-yielding and energy-requiring reactions was proposed by Fritz Albert Lipmann in 1941, who famously termed it the "energy currency" of the cell. wikipedia.org
The chemical structure of ATP was confirmed in the mid-1940s. nih.gov A significant milestone was the first laboratory synthesis of ATP by Alexander Todd in 1948, a feat that contributed to his Nobel Prize in Chemistry in 1957. wikipedia.org Subsequent decades saw numerous Nobel Prizes awarded for research related to ATP, including for the discovery of the chemiosmotic mechanism of ATP synthesis by Peter D. Mitchell and for the elucidation of the enzymatic mechanism of ATP synthesis by Paul D. Boyer and John E. Walker. wikipedia.org The discovery of ion-transporting enzymes like Na+, K+ -ATPase by Jens C. Skou further highlighted ATP's critical role in cellular function. wikipedia.org
Timeline of Key ATP Discoveries:
| Year | Discovery | Researcher(s) |
| 1929 | Discovery of ATP in muscle tissue. | Karl Lohmann; Cyrus Fiske & Yellapragada SubbaRow |
| 1941 | Proposed as the primary energy-transfer molecule. | Fritz Albert Lipmann |
| 1948 | First chemical synthesis of ATP. | Alexander Todd |
| 1972 | Proposal of nerves that use ATP for signaling. | Geoffrey Burnstock |
| 1993-1994 | Isolation of P2X and P2Y receptors for ATP. | N/A |
Rationale for Comprehensive Academic Investigation
The ubiquitous and critical nature of ATP provides a strong rationale for its continued and comprehensive academic investigation. Research involving ATP disodium (B8443419) salt is pivotal across numerous scientific disciplines, from fundamental biochemistry to applied biotechnology.
In molecular biology, ATP is an essential reagent in techniques such as polymerase chain reaction (PCR) and DNA sequencing. apcpure.com In cellular and systems biology, studying ATP levels and fluxes provides insights into the metabolic state of cells and tissues, with implications for understanding diseases like cancer and neurodegenerative disorders. researchgate.net For instance, research has shown that aggressive cancer cells often exhibit high levels of ATP production. researchgate.net
Furthermore, the role of extracellular ATP in signaling pathways is a burgeoning field of research, offering potential therapeutic targets for conditions involving inflammation and cardiovascular disease. ahajournals.orgsigmaaldrich.com The use of ATP in developing advanced biomaterials and in environmental biochemistry research, such as studies on algal blooms, further demonstrates its versatility and importance as a subject of academic inquiry. sigmaaldrich.com The stability and purity of the disodium salt form make it an indispensable tool for these diverse research applications. nbsbio.co.uk
Adenosine 5'-triphosphate Disodium Salt as the Universal Energy Currency
ATP's central role in cellular metabolism is to capture, store, and transfer energy. apcpure.combritannica.com It is not a long-term storage molecule for chemical energy, a role fulfilled by carbohydrates and fats, but rather acts as a shuttle, delivering energy to where it is needed for various cellular activities. britannica.com The energy is stored within the high-energy phosphoanhydride bonds connecting the three phosphate (B84403) groups of the molecule. byjus.comwikipedia.org
The primary mechanism by which ATP releases its stored energy is through the hydrolysis of its terminal phosphoanhydride bond. byjus.comwikipedia.org This is a catabolic and exergonic reaction where a water molecule is used to break the bond, resulting in the formation of Adenosine Diphosphate (B83284) (ADP), an inorganic phosphate ion (Pi), and the release of a significant amount of free energy. byjus.comaatbio.com
The reaction can be summarized as: ATP + H₂O → ADP + Pi + Energy byjus.com
Under standard conditions, the hydrolysis of one mole of ATP to ADP releases approximately -7.3 kcal/mol (−30.5 kJ/mol) of energy. byjus.comaatbio.com In the cellular environment, this value can be almost double, around -14 kcal/mol, due to the concentrations of ATP, ADP, and Pi being far from equilibrium. byjus.com In some instances, ADP can be further hydrolyzed to Adenosine Monophosphate (AMP) and a pyrophosphate ion (PPi), releasing an even greater amount of energy, approximately -10.9 kcal/mol (−45.6 kJ/mol). byjus.com
The energy release is not due to the simple breaking of the P-O bond, which actually requires energy input. Instead, the net energy release comes from the formation of more stable products (ADP and Pi) which have a lower total energy state. wikipedia.org
Table 1: Energy Release from ATP Hydrolysis
| Hydrolysis Reaction | Standard Free Energy Change (ΔG°') |
|---|---|
| ATP → ADP + Pi | -7.3 kcal/mol (-30.5 kJ/mol) |
This interactive table summarizes the standard free energy released during the two main hydrolysis reactions of ATP.
A common mechanism for this coupling is through the transfer of the terminal phosphate group from ATP to another molecule, a process called phosphorylation. britannica.comlumenlearning.com This creates a phosphorylated intermediate that is more reactive and at a higher energy state than the original molecule. khanacademy.org For example, in the first step of glycolysis, ATP hydrolysis is coupled to the conversion of glucose into glucose-6-phosphate, a more reactive molecule. byjus.comlumenlearning.com This phosphorylation is essential for the subsequent steps of the metabolic pathway. lumenlearning.com
Energy coupling involving ATP is fundamental for a vast array of cellular functions, including:
Active Transport: Powering pumps like the sodium-potassium pump to move ions against their concentration gradients. khanacademy.orglumenlearning.com
Muscle Contraction: Providing the energy for the movement of motor proteins. apcpure.combyjus.com
Macromolecule Synthesis: Driving the synthesis of proteins, DNA, and RNA. apcpure.comfiveable.me
This compound as a Substrate for Enzymatic Reactions
Beyond its role as an energy currency, ATP is a crucial substrate for a wide variety of enzymes that regulate cellular processes. mpbio.com
Protein kinases are a large family of enzymes that catalyze the transfer of the terminal (gamma) phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. aatbio.comnih.govyoutube.com This process of phosphorylation is a fundamental mechanism of signal transduction and cellular regulation, controlling protein activity, localization, and degradation. nih.govportlandpress.com
In this context, ATP serves as the phosphate donor. aatbio.com The binding of ATP to the kinase's active site induces a conformational change that facilitates the transfer of the phosphate group to the substrate protein. aatbio.comyoutube.com The specificity of this reaction is determined by the unique structure of the kinase's substrate-binding groove, which recognizes and binds to a specific amino acid sequence on the target protein. portlandpress.comnih.gov
Table 2: Key Participants in Kinase-Mediated Phosphorylation
| Component | Role |
|---|---|
| Adenosine 5'-triphosphate (ATP) | Provides the phosphate group and the energy for the reaction. |
| Kinase | Enzyme that catalyzes the transfer of the phosphate group. |
| Substrate Protein | The molecule that is phosphorylated. |
This interactive table outlines the roles of the key components involved in a typical kinase-mediated phosphorylation reaction.
Adenosine 5'-triphosphate is also the substrate for the enzyme adenylate cyclase (also known as adenylyl cyclase). nih.govwikipedia.org Upon activation by signaling molecules, adenylate cyclase converts ATP into cyclic Adenosine Monophosphate (cAMP) and pyrophosphate (PPi). nih.govproteopedia.org
ATP → cAMP + PPi proteopedia.org
cAMP is a crucial second messenger molecule involved in numerous signal transduction pathways, relaying signals from hormones and neurotransmitters to elicit specific cellular responses. nih.govwikipedia.org The synthesis of cAMP from ATP is a key step in these signaling cascades. nih.gov
ATP also serves as a substrate for other enzyme systems, including:
ATPases: Enzymes that catalyze the hydrolysis of ATP to ADP and Pi, directly coupling the energy release to cellular work such as ion transport. acs.org
DNA and RNA Polymerases: These enzymes use ATP (along with GTP, CTP, and UTP) as one of the four nucleotide monomers required for the synthesis of DNA and RNA. wikipedia.orgapcpure.com
This compound as a Coenzyme in Biosynthetic Processes
In addition to providing energy and being a direct substrate, ATP functions as a coenzyme in various biosynthetic (anabolic) pathways. wikipedia.orgchemicalbook.comchemicalbook.com In this capacity, it facilitates enzymatic reactions by being consumed and regenerated in a cyclical manner. byjus.com The biosynthesis of macromolecules is an energy-consuming process that requires ATP. britannica.com
For example, in the synthesis of the amino acid glutamine from glutamic acid and ammonia, ATP is hydrolyzed to ADP to provide the necessary energy for the reaction to proceed. This is a key step in nitrogen metabolism.
Furthermore, ATP is essential for the activation of amino acids before their incorporation into proteins during translation. wikipedia.org Aminoacyl-tRNA synthetases use ATP to attach the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step for ensuring the fidelity of protein synthesis.
The regeneration of ATP from ADP and Pi is a continuous process in cells, primarily driven by cellular respiration in mitochondria and photophosphorylation in plants. acs.orgnews-medical.net This constant cycling ensures a steady supply of ATP to meet the cell's energy demands for its vast array of biochemical reactions. news-medical.net
Facilitation of Macromolecular Synthesis
The synthesis of complex macromolecules such as proteins, DNA, and RNA are energy-intensive processes that rely heavily on the chemical energy supplied by ATP. apcpure.combyjus.com ATP participates directly as a substrate and indirectly as an energy source for the enzymatic reactions that build these vital cellular components. creative-proteomics.com
Protein Synthesis: The translation of genetic information from messenger RNA (mRNA) into proteins is a multi-step process where ATP plays several indispensable roles. creative-proteomics.com
Amino Acid Activation: Before an amino acid can be incorporated into a growing polypeptide chain, it must be "charged" or attached to its corresponding transfer RNA (tRNA) molecule. This crucial activation step is catalyzed by aminoacyl-tRNA synthetase enzymes and consumes ATP to form an aminoacyl-tRNA complex. wikipedia.orgcreative-proteomics.com The reaction proceeds in two steps, with ATP first reacting with the amino acid to form an aminoacyl-AMP intermediate and releasing pyrophosphate (PPi). wikipedia.org
Initiation, Elongation, and Termination: ATP provides the energy for the assembly of the ribosome on the mRNA template during the initiation phase. creative-proteomics.com During elongation, the movement of the ribosome along the mRNA molecule requires energy. creative-proteomics.com Furthermore, ATP-dependent helicases are necessary to unwind mRNA secondary structures, allowing the ribosome to read the genetic code. aatbio.com While the direct energy for peptide bond formation and translocation often comes from guanosine (B1672433) triphosphate (GTP), the regeneration of GTP is dependent on ATP. aatbio.com
Protein Folding: After synthesis, polypeptide chains must fold into specific three-dimensional structures to become functional. This process is often assisted by molecular chaperones, many of which are ATP-dependent, using the energy from ATP hydrolysis to facilitate correct folding and prevent aggregation. aatbio.com
DNA and RNA Synthesis: ATP is not only the primary energy source for nucleic acid synthesis but also serves as one of the monomeric building blocks for RNA. nih.govwikipedia.org
Precursor for dATP: For DNA synthesis, ATP is first converted to its deoxy-form, deoxyadenosine (B7792050) triphosphate (dATP), by the enzyme ribonucleotide reductase. wikipedia.org dATP then serves as one of the four essential deoxynucleoside triphosphates required by DNA polymerases to construct new DNA strands during replication. wikipedia.org
Monomer for RNA: In the transcription of DNA into RNA, ATP is directly incorporated into the growing RNA chain by RNA polymerases. wikipedia.orgquora.com
Energy for Polymerization: The synthesis of both DNA and RNA involves the formation of phosphodiester bonds, which are condensation reactions that consume a significant amount of energy. wikipedia.org This energy is supplied by the hydrolysis of the incoming nucleoside triphosphates (including ATP and dATP), which releases pyrophosphate and provides the driving force for the polymerization reaction. quora.com The energy from ATP is also required for the action of enzymes like DNA helicase to unwind the DNA double helix ahead of the replication fork and for DNA ligase to join Okazaki fragments. quora.com
The table below summarizes the key roles of ATP in the synthesis of major biological macromolecules.
| Macromolecule | Specific Process | Role of Adenosine 5'-triphosphate (ATP) |
| Protein | Amino Acid Activation | Provides energy to attach amino acids to their corresponding tRNA molecules. wikipedia.orgcreative-proteomics.com |
| Ribosome Function | Powers the movement of ribosomes along the mRNA template during translation. creative-proteomics.com | |
| Protein Folding | Fuels molecular chaperones that assist in the correct folding of polypeptide chains. aatbio.com | |
| DNA | Precursor Synthesis | Serves as the precursor for deoxyadenosine triphosphate (dATP). wikipedia.org |
| Replication | Provides energy for DNA helicase to unwind DNA and for DNA ligase to join fragments. quora.com | |
| RNA | Monomer Unit | Acts as one of the four ribonucleoside triphosphates incorporated into RNA strands. wikipedia.org |
| Transcription | Supplies energy for the polymerization of ribonucleotides by RNA polymerase. creative-proteomics.com |
Contribution to Nucleotide and Nucleic Acid Metabolism
ATP is a central molecule in the intricate network of metabolic pathways that synthesize and degrade nucleotides and nucleic acids. chemicalbook.comwikipedia.org It functions as an energy source, a phosphate donor, and an allosteric regulator, ensuring that the cellular pools of nucleotides are balanced and readily available for processes like DNA replication and RNA synthesis. wikipedia.orgnih.gov
Nucleotide Synthesis: The production of purine (B94841) and pyrimidine (B1678525) nucleotides occurs through two main types of pathways: de novo synthesis and salvage pathways. ATP is critical for both.
De Novo Synthesis: In the de novo synthesis of pyrimidines, ATP is required as an energy source in the initial steps to form the pyrimidine ring. wikipedia.org For purine synthesis, ATP hydrolysis provides energy for multiple steps in the pathway that builds the purine ring structure onto a ribose-5-phosphate (B1218738) scaffold. wikipedia.org
Phosphate Donor: ATP is the primary donor of phosphate groups for converting nucleoside monophosphates (NMPs) and nucleoside diphosphates (NDPs) into their active triphosphate (NTP) forms. nih.govbookdown.org For example, once inosine (B1671953) monophosphate (IMP) is converted to adenosine monophosphate (AMP) or guanosine monophosphate (GMP), these molecules must be phosphorylated to ADP and GDP, and subsequently to ATP and GTP. wikipedia.org These phosphorylation reactions are catalyzed by specific kinases that utilize ATP as the phosphate donor. bookdown.org
Regulatory Role: The cell maintains a careful balance between the pools of different nucleotides. ATP plays a crucial role in this regulation. For instance, the synthesis of GMP from IMP requires energy from ATP, while the synthesis of AMP from IMP requires energy from GTP. nih.gov This reciprocal arrangement helps to balance the production of ATP and GTP. wikipedia.org Furthermore, ATP acts as an allosteric activator for pyrimidine synthesis, ensuring its production is coordinated with the availability of purines. wikipedia.org
Nucleic Acid Metabolism: The breakdown and recycling of nucleic acids also involve ATP.
Salvage Pathways: These pathways recycle bases and nucleosides that are released during the degradation of DNA and RNA. Enzymes like adenosine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) use 5-phosphoribosyl-1-pyrophosphate (PRPP) as a substrate to convert free bases back into nucleotides. nih.gov The synthesis of PRPP itself is an ATP-dependent process, catalyzed by PRPP synthetase. bookdown.org
The following table details the involvement of ATP in key nucleotide metabolic pathways.
| Metabolic Process | Enzyme/Pathway | Specific Function of ATP |
| Purine Synthesis | De Novo Pathway | Provides energy for multiple enzymatic steps in the construction of the purine ring. wikipedia.org |
| Guanosine Monophosphate (GMP) Synthesis | Serves as the energy source for the conversion of IMP to GMP. nih.gov | |
| Pyrimidine Synthesis | De Novo Pathway | Provides energy for ring formation and acts as an allosteric activator. wikipedia.org |
| CTP Synthetase | Provides the energy and a phosphate group for the conversion of UTP to CTP. wikipedia.org | |
| Nucleotide Phosphorylation | Nucleoside Diphosphate Kinase | Donates a phosphate group to convert various NDPs to NTPs. nih.gov |
| Salvage Pathways | PRPP Synthetase | Provides energy for the synthesis of PRPP, a key substrate for recycling bases. bookdown.org |
Cellular and Molecular Functions of Adenosine 5 Triphosphate Disodium Salt
Intracellular Signaling Cascades Orchestrated by Adenosine (B11128) 5'-triphosphate
Beyond its metabolic functions, intracellular ATP is a key regulator of various signaling cascades that are fundamental to cellular homeostasis and response to stimuli.
Intracellular ATP plays a crucial role in maintaining ion homeostasis, a process vital for numerous cellular functions, including signal transduction, muscle contraction, and nerve transmission. One of the most critical aspects of this regulation is its influence on calcium ion (Ca²⁺) concentrations. ATP provides the energy for Ca²⁺ pumps (ATPases) located on the plasma membrane and the membranes of organelles like the endoplasmic reticulum and sarcoplasmic reticulum. These pumps actively transport Ca²⁺ against its concentration gradient, keeping cytosolic Ca²⁺ levels low under resting conditions.
Furthermore, extracellular ATP, upon binding to specific receptors, can trigger an influx of Ca²⁺ into the cell. hebtu.edu.cn This process is a key component of cellular signaling. For instance, studies have shown that exogenous application of ATP derivatives can lead to an increase in free cytoplasmic calcium concentration. hebtu.edu.cnnih.gov This elevation in intracellular Ca²⁺ can be blocked by Ca²⁺-channel blocking agents, indicating that extracellular ATP activates calcium-mediated cell-signaling pathways. hebtu.edu.cnnih.gov
Intracellular ATP is a substrate for the synthesis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger, in a reaction catalyzed by adenylyl cyclase. units.itnih.govspandidos-publications.com The cAMP signaling pathway is integral to a multitude of cellular processes. units.itnih.govspandidos-publications.com Once generated, cAMP can activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, including transcription factors that regulate gene expression. units.ityoutube.com
Extracellular ATP can also activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Research has demonstrated that extracellular ATP, acting through P2Y receptors, can induce the phosphorylation and activation of ERK1/2, p46 JNK, and p38 MAP kinases. nih.gov This activation of MAPK cascades can subsequently lead to the translocation of these kinases to the nucleus, where they phosphorylate transcription factors and induce the expression of immediate early genes, ultimately influencing cellular processes like proliferation. nih.gov
Extracellular Signaling via the Purinergic System Mediated by Adenosine 5'-triphosphate Disodium (B8443419) Salt
Adenosine 5'-triphosphate disodium salt is a key signaling molecule in the purinergic system, which encompasses a complex network of receptors and enzymes that mediate cellular responses to extracellular purines and pyrimidines. nih.govwikipedia.org ATP can be released from cells under various physiological and pathological conditions, including mechanical stress and cell damage, to act as a potent extracellular signaling molecule. nih.gov
Purinergic receptors are broadly classified into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides. wikipedia.orgwikipedia.org P2 receptors are further subdivided into two distinct classes: P2X and P2Y receptors. wikipedia.orgwikipedia.org
P2X receptors are ligand-gated ion channels that open in response to the binding of extracellular ATP. nih.govwikipedia.org There are seven mammalian P2X receptor subtypes, designated P2X1 through P2X7. nih.govnih.gov These receptors are trimeric, non-selective cation channels that, upon activation, permit the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to cell depolarization and the initiation of downstream calcium signaling. nih.govnih.gov
P2X receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including fast synaptic transmission, smooth muscle contraction, and inflammation. nih.govwikipedia.org The different subtypes of P2X receptors exhibit varying sensitivities to ATP and possess distinct functional properties. nih.gov For example, the P2X1 receptor is activated by low concentrations of ATP and desensitizes rapidly, whereas the P2X7 receptor requires higher concentrations of ATP for activation and shows little desensitization. nih.gov
Table 1: P2X Receptor Subtypes and Their General Characteristics
| Subtype | General Function | Tissue Distribution (Examples) |
|---|---|---|
| P2X1 | Smooth muscle contraction, platelet aggregation | Smooth muscle cells, platelets |
| P2X2 | Neuromodulation, sensory transduction | Autonomic and sensory neurons |
| P2X3 | Nociception (pain sensation) | Sensory neurons |
| P2X4 | Neuropathic pain, inflammation | Microglia, macrophages, neurons |
| P2X5 | Involved in cell growth inhibition in some cancers. nih.gov | Prostate and bladder cancer cells. nih.gov |
| P2X7 | Inflammation, apoptosis, neuropathic pain | Immune cells (macrophages, microglia), neurons |
P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by a range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. wikipedia.org To date, eight mammalian P2Y receptors have been identified: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄. wikipedia.orgnih.gov
These receptors are coupled to different G proteins and mediate a wide array of biological effects. wikipedia.org For instance, some P2Y receptors are coupled to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. oncotarget.com Others are coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. oncotarget.com P2Y receptors are expressed in almost all human tissues and are involved in processes such as vasodilation, blood clotting, and immune responses. wikipedia.org
Table 2: P2Y Receptor Subtypes and Their Agonists
| Subtype | Primary Agonist(s) |
|---|---|
| P2Y₁ | ADP |
| P2Y₂ | ATP, UTP |
| P2Y₄ | UTP |
| P2Y₆ | UDP |
| P2Y₁₁ | ATP |
| P2Y₁₂ | ADP |
| P2Y₁₃ | ADP |
| P2Y₁₄ | UDP-glucose, UDP |
Mechanisms of Extracellular Adenosine 5'-triphosphate Release
Adenosine 5'-triphosphate (ATP), a molecule central to intracellular energy metabolism, also functions as a critical extracellular signaling molecule. physoc.org Its release from cells into the extracellular space is a tightly regulated process, occurring through several distinct mechanisms in both physiological and pathological conditions. nih.gov These mechanisms can be broadly categorized into conductive release through channels and regulated exocytosis of ATP-containing vesicles.
Vesicular Release (Exocytosis): In neuronal and secretory cells, ATP is stored in and released from vesicles or granules, often alongside other neurotransmitters like glutamate (B1630785) or GABA. nih.gov This process, known as exocytosis, is a calcium-dependent mechanism. physoc.orgnih.gov The vesicular nucleotide transporter (VNUT), encoded by the SLC17A9 gene, is responsible for accumulating ATP into these secretory vesicles. nih.govpnas.orgfrontiersin.orgresearchgate.net Upon cellular stimulation, an increase in intracellular calcium triggers the fusion of these ATP-loaded vesicles with the plasma membrane, releasing their contents into the extracellular environment. physoc.orgnih.govphysoc.org This form of release is not limited to excitable cells; studies have shown that epithelial cells and fibroblasts also utilize calcium-dependent exocytosis for ATP secretion, particularly in response to stimuli like mechanical stress or hypotonicity. physoc.orgphysoc.org Inhibition of vesicle trafficking or chelation of intracellular calcium can abolish this release pathway. physoc.orgnih.gov
Channel-Mediated Release: Several types of membrane channels have been identified as conduits for ATP release.
Pannexin Channels: Pannexin 1 (Panx1) forms channels in the plasma membrane, called pannexons, that are permeable to ATP. nih.govatsjournals.org These channels can be activated by various stimuli, including mechanical stress, membrane depolarization, and activation of P2X and P2Y purinergic receptors. nih.govnih.govelsevierpure.com The release of ATP through Panx1 channels can create a positive feedback loop, where released ATP activates purinergic receptors, leading to further Panx1 channel opening. nih.govfrontiersin.org This pathway is crucial in diverse cell types, including erythrocytes, airway epithelia, and astrocytes. nih.govatsjournals.orgnih.gov
Connexin Hemichannels: While best known for forming gap junctions between cells, connexin proteins can also form hemichannels that open to the extracellular space. These hemichannels can provide a pathway for ATP release, although their role is more debated and may be cell-type specific. nih.govnih.gov
Other Channels: Under certain conditions, such as cell swelling, volume-sensitive anion channels have also been implicated in ATP release. physoc.org The P2X7 receptor, an ATP-gated ion channel, can form a larger, non-selective pore upon prolonged activation, which also allows for the passage of larger molecules, including ATP. nih.gov
The concentration of extracellular ATP is normally in the nanomolar range but can increase to micromolar or even millimolar levels under conditions of cellular stress, damage, hypoxia, or inflammation. nih.govnih.gov
Adenosine 5'-triphosphate's Role in Intercellular Communication
Once released into the extracellular space, Adenosine 5'-triphosphate acts as a potent signaling molecule, mediating communication between cells in a process known as purinergic signaling. wikipedia.orgnih.gov This system is fundamental to a vast array of physiological processes, from neurotransmission to immune responses. wikipedia.orgfrontiersin.org ATP exerts its effects by binding to a specific family of cell surface receptors called purinergic receptors. researchgate.net
These receptors are broadly divided into two main classes:
P2X Receptors (P2XR): These are ligand-gated ion channels. qiagen.com When ATP binds to a P2X receptor, the channel opens, allowing the rapid influx of cations like Na⁺, K⁺, and Ca²⁺. oncotarget.com This ion flux leads to depolarization of the cell membrane and initiation of downstream signaling events. There are seven subtypes of P2X receptors (P2X1-P2X7). nih.gov
P2Y Receptors (P2YR): These are G protein-coupled receptors (GPCRs). qiagen.com The binding of ATP (or other nucleotides like UTP, ADP, and UDP) to P2Y receptors activates intracellular G proteins, which in turn trigger second messenger cascades, such as the phospholipase C (PLC) pathway that leads to an increase in intracellular calcium. nih.govpnas.org There are eight known subtypes of P2Y receptors in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). qiagen.com
ATP often functions as a co-transmitter, being stored and released from nerve terminals along with classical neurotransmitters. wikipedia.org This allows for complex and nuanced signaling in the nervous system. nih.gov The signaling is terminated by the action of ectonucleotidases, a group of cell-surface enzymes that sequentially hydrolyze ATP to adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and finally to adenosine. wikipedia.orgnih.gov These breakdown products are not inert; ADP can activate specific P2Y receptors, and adenosine is a ligand for another class of purinergic receptors known as P1 receptors, thereby expanding the complexity of the signaling cascade. nih.govresearchgate.net This sequential activation and degradation allow for a finely tuned response, where a single initial signal (ATP release) can lead to multiple, time-dependent cellular effects. nih.gov
Specific Cellular Processes Influenced by this compound
Regulation of Cell Motility and Migration
Extracellular Adenosine 5'-triphosphate is a significant regulator of cell motility and migration, processes fundamental to development, immune response, wound healing, and cancer metastasis. nih.govnih.gov Its effects are mediated through the activation of P2 purinergic receptors, which trigger intracellular signaling cascades that influence the cellular machinery for movement. nih.govnih.gov
The P2Y2 receptor, in particular, has been shown to be critical for cell migration in various cell types, including epithelial and breast cancer cells. nih.govnih.gov Activation of the P2Y2 receptor by ATP can stimulate signaling pathways involving proteins crucial for migration, such as Src, integrins, and paxillin. nih.gov For instance, in corneal epithelial cells, ATP-induced migration was comparable to that induced by epidermal growth factor (EGF) and was associated with a rapid increase in the phosphorylation of paxillin, a key component of focal adhesions. scilit.com The P2Y2 receptor can interact with integrins, which are essential for cell adhesion and migration. nih.gov
In the context of cancer, extracellular ATP in the tumor microenvironment can promote cancer cell migration and invasion. nih.govnih.gov Studies on cervical, neuronal, and breast cancer cell lines have demonstrated that exogenously added ATP significantly increases cell migration. nih.gov This effect can be mediated by different P2 receptors depending on the cell type, including the P2X7 receptor in neuronal and breast cancer cells and the P2Y12 receptor in HeLa cells. nih.gov The downstream mechanism often involves an increase in the expression of cyclooxygenase 2 (COX-2), an enzyme linked to inflammation and metastatic potential. nih.govresearchgate.net Furthermore, extracellular ATP can induce an epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire migratory and invasive properties, which is a critical step in metastasis. nih.govaacrjournals.org
Conversely, ATP can also inhibit migration in certain contexts. In naïve T cells within lymph nodes, ATP released in response to chemokines acts on P2X7 receptors to negatively regulate CCR7-mediated migration, suggesting a homeostatic, fine-tuning role. frontiersin.orgnih.gov
Involvement in Cell Survival and Apoptosis Pathways
Extracellular Adenosine 5'-triphosphate plays a dual role in determining cell fate, capable of promoting either cell survival or inducing programmed cell death (apoptosis), depending on its concentration, the duration of exposure, the cell type, and the specific P2 receptors expressed. oncotarget.comfrontiersin.org
A primary mediator of ATP-induced apoptosis is the P2X7 receptor. oncotarget.comnih.gov This receptor is unique among P2X channels because prolonged stimulation with high concentrations of ATP can lead to the formation of a large, non-selective membrane pore. oncotarget.com This pore formation disrupts the cell's ionic homeostasis, leading to a cascade of events that culminates in apoptosis. nih.gov The morphological changes associated with ATP-induced apoptosis include chromatin condensation, cell surface blebbing, and fragmentation of DNA, which are hallmarks of programmed cell death. nih.govnih.govresearchgate.net
The signaling pathways triggered by P2X7 activation involve several key apoptotic molecules. Activation of the receptor can lead to the activation of caspases, which are the primary executioners of apoptosis. nih.gov Specifically, studies have shown the activation of caspase-9 (initiator caspase of the mitochondrial pathway) and caspase-3 (an executioner caspase) in response to P2X7 stimulation in cervical epithelial cells. physiology.org In other models, activation of caspase-8 has also been reported. nih.gov The process is often preceded by a rapid increase in intracellular calcium and can involve the mitochondrial pathway, evidenced by the release of cytochrome c. nih.govnih.govnih.govbosterbio.com
Conversely, under different conditions, ATP can promote cell survival. Basal activation of the P2X7 receptor at lower ATP concentrations has been shown to elevate mitochondrial calcium, increase cellular ATP levels, and promote serum-independent growth in some cell types. oncotarget.com In certain cancer cells, P2X7 receptor activation has been linked to increased proliferation rather than death. nih.gov This highlights the contextual nature of purinergic signaling, where the same molecule and receptor can elicit opposing biological outcomes. Furthermore, the cellular energy state itself, represented by intracellular ATP levels, is a critical determinant for the mode of cell death; high energy is required for the regulated process of apoptosis, and its depletion may lead to necrosis instead. nih.gov
Modulating Cell Proliferation and Differentiation
Adenosine 5'-triphosphate, through the activation of purinergic receptors, exerts significant control over cell proliferation and differentiation, processes essential for tissue development and homeostasis. qiagen.com The outcome of ATP signaling—whether it promotes or inhibits proliferation, or drives differentiation towards a specific lineage—is highly dependent on the cell type, its developmental stage, and the specific complement of P2 receptors it expresses. frontiersin.org
Activation of various P2Y receptors, such as P2Y1 and P2Y2, has been linked to mitogenesis and cell proliferation in endothelial and smooth muscle cells. qiagen.com In T lymphocytes, ATP acting via the P2X7 receptor can enhance mitogenic activity when co-applied with other stimuli that activate the T-cell receptor. nih.gov Similarly, P2X7 receptor activation has been shown to increase the proliferation rate of transfected lymphoid cells. oncotarget.com
However, the effects of ATP are not uniformly proliferative. In neural stem cells, for instance, purinergic signaling creates a balance between proliferation and differentiation. frontiersin.org Activation of the P2Y1 receptor by ADP (derived from ATP hydrolysis) leads to increased proliferation, while activation of the P2X7 receptor by ATP decreases proliferation and promotes neuronal differentiation and apoptosis. frontiersin.org This demonstrates how different purinergic receptors on the same cell can have opposing effects, allowing for fine-tuned regulation of cell fate.
In the context of T-cell activation, ATP released through Panx1 channels can stimulate P2X receptors in an autocrine fashion, creating a positive feedback loop that enhances T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2). frontiersin.org The role of ATP extends to mesenchymal stem cells, where different P2 receptors can either stimulate or inhibit differentiation into osteoblasts (bone-forming cells) or adipocytes (fat-storing cells). frontiersin.org For example, P2X5 and P2X7 receptors stimulate osteogenesis, showcasing the role of purinergic signaling in tissue development and regeneration. frontiersin.org
Involvement of Adenosine 5 Triphosphate Disodium Salt in Physiological Systems Research Contexts
Role in Immune and Inflammatory Responses
Extracellular ATP (eATP) is a key player in initiating and modulating immune and inflammatory cascades. Its release from cells, often in response to stress, damage, or infection, serves as a "danger signal" to the surrounding tissue and immune cells.
Extracellular ATP is a well-established activator of the NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response. plos.orgnih.govnih.gov The activation process typically requires two signals. The first, or "priming" signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). nih.govmdpi.com The second signal, which can be provided by eATP, triggers the assembly of the inflammasome complex. nih.gov
ATP-mediated activation of the NLRP3 inflammasome is primarily facilitated through the P2X7 receptor (P2X7R), a ligand-gated ion channel. nih.govnih.govresearchgate.net Binding of ATP to P2X7R induces the formation of a non-selective cation channel, leading to an efflux of potassium ions (K+) from the cell. nih.govresearchgate.net This K+ efflux is a critical event that triggers the assembly of the NLRP3 inflammasome, which consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1. nih.gov Once assembled, the inflammasome activates caspase-1, which then cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, leading to their secretion and the initiation of a potent inflammatory response. nih.govnih.gov
| Component | Function in NLRP3 Inflammasome Activation | Key Research Findings |
|---|---|---|
| Extracellular ATP | Acts as a "second signal" for inflammasome activation. | Released from host and bacterial cells during infection or tissue injury. nih.gov |
| P2X7 Receptor | ATP-gated ion channel that mediates K+ efflux. | Persistent activation can lead to pore formation and IL-1β release. nih.gov |
| NLRP3 | Sensor protein that oligomerizes upon activation. | Requires ATP-binding for functional inflammasome assembly. mdpi.com |
| ASC | Adaptor protein that links NLRP3 to pro-caspase-1. | Forms large specks within the cell upon inflammasome activation. nih.gov |
| Caspase-1 | Protease that cleaves pro-inflammatory cytokines. | Activation leads to the maturation and secretion of IL-1β and IL-18. nih.gov |
Extracellular ATP significantly influences the secretion of a wide range of cytokines and chemokines from immune cells, thereby shaping the inflammatory landscape. While it is essential for the release of non-classically secreted cytokines like IL-1β and IL-18 through inflammasome activation, its effect on classically secreted cytokines can be more complex. nih.gov
For instance, while promoting the release of IL-1β, ATP has been reported to paradoxically inhibit the secretion of tumor necrosis factor (TNF), a potent pro-inflammatory cytokine, from LPS-treated macrophages. nih.gov Instead of halting TNF production altogether, ATP redirects the trafficking of membrane-bound TNF (26 kDa) into microvesicles, which are then released from the cell. nih.gov This suggests a sophisticated mechanism by which ATP can modulate the nature of inflammatory signaling.
Furthermore, ATP can induce the secretion of various chemokines, which are crucial for recruiting immune cells to sites of inflammation. In murine bone marrow-derived macrophages, ATP has been shown to induce the secretion of chemokines such as KC (a murine analog of human IL-8) and MIP-2. plos.orgnih.gov This chemokine release is also partially dependent on caspase-1 activation, indicating a link to the inflammasome pathway. plos.orgresearchgate.net
Extracellular ATP plays a pivotal role in guiding the movement and function of immune cells, most notably neutrophils. Neutrophils, as first responders to infection and inflammation, rely on chemotactic gradients to navigate to the site of injury. Research has shown that neutrophils themselves release ATP from their leading edge as they move towards a chemotactic signal. documentsdelivered.comnih.govresearchgate.net
This released ATP then acts in an autocrine and paracrine fashion, stimulating P2Y2 nucleotide receptors on the neutrophil surface. documentsdelivered.comnih.gov This feedback loop amplifies the initial chemotactic signal, helping to orient the cell and direct its migration. documentsdelivered.comnih.gov Subsequently, the released ATP is rapidly hydrolyzed to adenosine (B11128), which then acts on A3 adenosine receptors, also located at the leading edge, to further promote migration. documentsdelivered.comnih.gov
However, the role of ATP in neutrophil chemotaxis is concentration-dependent. While localized ATP release is crucial for directed migration, high systemic levels of ATP, as seen in conditions like sepsis, can impair neutrophil chemotaxis. nih.gov Excessive stimulation of P2Y2 receptors by systemic ATP can disrupt the endogenous purinergic signaling required for gradient sensing, leading to impaired immune defense. nih.gov
Emerging evidence suggests that extracellular ATP can have a protective role during bacterial infections, largely through its ability to activate the NLRP3 inflammasome. plos.orgnih.govnih.gov Studies have shown that ATP is released during bacterial infection, both from infected host cells and potentially from the bacteria themselves. plos.orgnih.govelifesciences.org
In a murine model of peritonitis, the administration of ATP was found to enhance the host's ability to combat bacterial infection. plos.orgnih.gov This protective effect was associated with the ATP-induced secretion of IL-1β and chemokines in the peritoneal cavity, leading to the rapid recruitment of neutrophils to the site of infection. plos.orgnih.gov The importance of the inflammasome pathway in this process was highlighted by the finding that a caspase-1 inhibitor significantly reduced the protective effects of ATP, as well as the associated cytokine and chemokine secretion and neutrophil recruitment. plos.orgnih.gov These findings suggest that extracellular ATP acts as an early signal to initiate a robust innate immune response against invading bacteria. plos.org
| Model System | Key Findings on the Protective Role of ATP | Underlying Mechanism |
|---|---|---|
| Murine Peritonitis Model | ATP promotes the fight against bacterial infection. plos.orgnih.gov | Activation of the NLRP3 inflammasome. plos.orgnih.gov |
| In vitro Macrophage Culture | ATP induces the secretion of IL-1β, KC, and MIP-2. plos.orgnih.gov | Partially dependent on caspase-1 activation. plos.org |
| In vivo ATP Injection | Elevates levels of IL-1β and chemokines in peritoneal lavage. plos.orgnih.gov | Rapid recruitment of neutrophils to the peritoneum. plos.orgnih.gov |
Neurobiological Roles of Adenosine 5'-triphosphate Disodium (B8443419) Salt
In the central and peripheral nervous systems, ATP and its breakdown product, adenosine, act as important neuromodulators. nih.govfrontiersin.org ATP can be released from neurons and glial cells and exerts its effects through the activation of purinergic P2 receptors. frontiersin.org The physiological roles of ATP in the nervous system are diverse and include involvement in synaptic transmission, glial cell function, and the regulation of cerebral blood flow.
Under pathological conditions such as ischemia or traumatic brain injury, extracellular ATP levels can rise significantly. frontiersin.orgnih.gov While ATP can have trophic effects, promoting cell division and differentiation, its excessive accumulation during injury can be detrimental. nih.gov The activation of P2 receptors in ischemic conditions can contribute to excitotoxicity and neuronal damage. nih.gov In contrast, the subsequent breakdown of ATP to adenosine generally plays a neuroprotective role by activating A1 adenosine receptors, which leads to hyperpolarization and suppression of synaptic transmission. frontiersin.orgnih.gov The balance between ATP and adenosine signaling is therefore critical in determining the outcome of neuronal injury. frontiersin.org
Function as a Neurotransmitter and Neuromodulator
Adenosine 5'-triphosphate (ATP) is recognized as an essential signaling molecule within the central nervous system (CNS), acting as both a neurotransmitter and a widespread neuromodulator. nih.govfrontiersin.org It can be released along with other neurotransmitters from nerve terminals, participating directly in synaptic transmission. frontiersin.org As a neuromodulator, ATP influences the release and action of other key neurotransmitters, including glutamate (B1630785), dopamine, serotonin, and acetylcholine (B1216132). nih.gov This purine (B94841) ribonucleoside is part of the purinergic signaling system, which plays a central role in communication between neurons and glial cells. frontiersin.org The effects of ATP are mediated by ionotropic P2X and metabotropic G-protein-coupled P2Y receptors, which are widely distributed throughout the brain. frontiersin.orgjneurosci.org This dual role allows ATP to be involved in rapid synaptic events as well as slower, more sustained modulatory processes that fine-tune neural circuit activity. youtube.com
Modulation of Neuronal Excitability and Synaptic Transmission
ATP and its breakdown product, adenosine, are potent modulators of neuronal excitability and synaptic transmission. Extracellular ATP can directly influence neuronal activity by activating P2X receptors, which are ligand-gated ion channels, leading to rapid depolarization. jneurosci.org The modulation, however, is complex, affecting both excitatory and inhibitory synapses. For instance, research indicates that ATP facilitates excitatory synapses onto specific interneurons in the hippocampus via presynaptic P2X2 channels, a mechanism not observed at synapses onto CA1 pyramidal neurons. jneurosci.org
| Molecule | Primary Receptors | Effect on Neurotransmitter Release | Impact on Neuronal Excitability | Research Context |
|---|---|---|---|---|
| ATP | P2X, P2Y | Facilitates excitatory transmission onto interneurons jneurosci.org | Generally excitatory (via P2X) jneurosci.org | Hippocampal circuits |
| Adenosine (from ATP breakdown) | A1, A2A | Inhibits release of glutamate, dopamine, serotonin, acetylcholine nih.govnih.gov | Generally inhibitory (via A1) nih.gov | Neocortex, Hippocampus |
Interactions with Glial Cells (e.g., Microglia-Neuron Interactions)
Purinergic signaling, driven by ATP, is fundamental to the communication between neurons and glial cells, particularly microglia. frontiersin.org ATP acts as a primary "find-me" signal released from damaged cells or hyperactive neurons, guiding microglial processes toward the site of activity or injury. frontiersin.orgyoutube.com Microglia express specific purinergic receptors, such as P2Y12, which are crucial for sensing extracellular ATP. frontiersin.orgyoutube.com This sensing mechanism allows microglia to extend their processes to interact with neurons, a key aspect of synaptic monitoring and plasticity. youtube.com
Once ATP is released, it is rapidly hydrolyzed by ectonucleotidases on the surface of glial cells into adenosine diphosphate (B83284) (ADP) and subsequently to adenosine. frontiersin.org This enzymatic breakdown is a critical step in microglia-neuron communication. For example, adenosine, acting on A1 receptors, can suppress neuronal activity, forming a negative feedback loop where microglia dampen neuronal hyperexcitability. frontiersin.org Furthermore, ATP released by astrocytes can regulate the dynamic movement of microglial branches and their chemotactic response to local injury. frontiersin.org This intricate signaling network highlights how ATP orchestrates bidirectional communication, with neurons signaling their status to microglia and microglia, in turn, modulating neuronal function. frontiersin.orgnih.gov
Influence on Nitric Oxide Production in Neuronal Systems
Research has established a connection between ATP and the production of nitric oxide (NO), another important signaling molecule in the nervous system. In astrocytes, the application of ATP has been shown to induce the production of NO. researchgate.net This process is linked to ATP-induced elevations in intracellular calcium (Ca2+), which can activate nitric oxide synthases (NOS). researchgate.net
There is also evidence of a signaling cascade where NO production occurs upstream of adenosine release. nih.gov Studies related to sleep homeostasis have shown that sleep deprivation induces the production of NO via inducible nitric oxide synthase (iNOS) in the basal forebrain. nih.gov This increase in NO, in turn, leads to an enhanced release of extracellular adenosine. nih.gov Pharmacological inhibition of iNOS was found to prevent the sleep deprivation-induced increase in adenosine, confirming the sequential nature of this pathway. nih.gov In cultured forebrain neurons, various NO donors stimulate a significant increase in extracellular adenosine, an effect associated with a fall in intracellular ATP and the inhibition of adenosine kinase activity. nih.gov
Role in Ischemia/Reperfusion Injury Models
In the context of ischemia/reperfusion (I/R) injury, particularly in the heart, extracellular ATP and its metabolite adenosine play a significant cardioprotective role. nih.govmdpi.com The administration of ATP immediately following a period of ischemia has been demonstrated to reduce the size of a myocardial infarction. nih.gov This protective effect is mediated through the activation of the Reperfusion Injury Salvage Kinase (RISK) pathway, which involves the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK). nih.gov
The cardioprotective mechanisms of ATP are multifaceted. It is rapidly converted to adenosine, which activates adenosine receptors (A1, A2A, A2B, A3) known to reduce myocardial necrosis and apoptosis. mdpi.comnih.gov The activation of these pathways helps to preserve endothelial function, attenuate inflammation by inhibiting neutrophil accumulation, and cause vasodilation, which improves blood flow. mdpi.comfrontiersin.org Studies in animal models have shown that the infarct-reducing effect of ATP administration is blocked by inhibitors of the RISK pathway, underscoring its importance in mediating this protection against I/R injury. nih.gov
| Observed Effect | Proposed Mechanism | Key Signaling Pathway | Supporting Evidence |
|---|---|---|---|
| Reduction in myocardial infarct size | Inhibition of cardiomyocyte apoptosis; Attenuation of inflammation | Reperfusion Injury Salvage Kinase (RISK) Pathway (activation of Akt and ERK) nih.gov | ATP administration post-ischemia significantly reduced infarct size in rabbit models. nih.gov |
| Cardioprotection | Rapid conversion to adenosine, which activates A1/A2A/A2B/A3 receptors. mdpi.comnih.gov | Adenosine receptor signaling | Adenosine infusion reduces myocardial necrosis and neutrophil activity. mdpi.com |
| Improved Ventricular Function | Vasodilation and preservation of endothelial function. mdpi.com | Nitric Oxide (NO) production may be increased. nih.gov | ATP administration improves left ventricular function post-I/R injury. nih.gov |
Muscle Physiology and Bioenergetics Regulated by Adenosine 5'-triphosphate Disodium Salt
Contribution to Muscle Contraction and Relaxation
Adenosine 5'-triphosphate is indispensable for both muscle contraction and relaxation. lumenlearning.comquora.com Its role is central to the sliding filament theory, which describes how muscle fibers shorten. The process of muscle contraction is driven by a series of cyclical interactions between myosin and actin filaments, known as the cross-bridge cycle. hawaii.edu
Energizing the Myosin Head: The cycle begins when ATP binds to the myosin head, causing it to detach from the actin filament. lumenlearning.com
Power Stroke: The ATP is then hydrolyzed to ADP and inorganic phosphate (B84403) (Pi). This hydrolysis reaction releases energy, which "cocks" the myosin head into a high-energy position. nih.gov The energized myosin head then binds to a newly exposed site on the actin filament, forming a cross-bridge. The release of Pi is coupled to the "power stroke," where the myosin head pivots, pulling the actin filament toward the center of the sarcomere and causing the muscle to shorten. nih.govwikipedia.org
Detachment and Relaxation: After the power stroke, ADP is released. The myosin head remains tightly bound to actin in a state known as rigor. wikipedia.org A new molecule of ATP must bind to the myosin head to break the cross-bridge, allowing it to detach from actin. quora.com This detachment is crucial for muscle relaxation. Without sufficient ATP, myosin remains bound to actin, leading to the state of rigor mortis observed after death. lumenlearning.com
In addition to its direct role in the cross-bridge cycle, ATP also provides the energy for the active-transport Ca2+ pumps in the sarcoplasmic reticulum. lumenlearning.comhawaii.edu These pumps actively move calcium ions from the sarcoplasm back into the sarcoplasmic reticulum, which is essential for muscle relaxation to occur. lumenlearning.com This sequestration of calcium causes tropomyosin to once again cover the actin-binding sites, preventing cross-bridge formation and allowing the muscle fiber to lengthen and relax. hawaii.edu
Compound and Receptor Index
| Name | Abbreviation | Type |
| Adenosine 5'-triphosphate | ATP | Nucleotide Triphosphate |
| Adenosine Diphosphate | ADP | Nucleotide Diphosphate |
| Acetylcholine | ACh | Neurotransmitter |
| Dopamine | - | Neurotransmitter |
| Glutamate | - | Neurotransmitter |
| Nitric Oxide | NO | Signaling Gas |
| Serotonin | - | Neurotransmitter |
| P2X Receptor | - | Ionotropic Receptor |
| P2Y Receptor | - | Metabotropic Receptor |
| Adenosine A1 Receptor | A1R | Metabotropic Receptor |
| Adenosine A2A Receptor | A2AR | Metabotropic Receptor |
| Protein Kinase B | Akt | Enzyme (Kinase) |
| Extracellular Signal-Regulated Kinase | ERK | Enzyme (Kinase) |
| Nitric Oxide Synthase | NOS | Enzyme |
| Inducible Nitric Oxide Synthase | iNOS | Enzyme |
Influence on Muscle Excitability and Force Output
This compound, when administered orally, has been shown in research contexts to influence muscle excitability and performance, particularly during high-intensity, repeated exercise. tandfonline.comnih.gov Muscle excitability, defined as the ratio of power output to muscle activation, is a critical factor in maintaining performance during strenuous activities. nutraingredients-usa.comresearchgate.net Studies indicate that supplementation with ATP disodium salt can help maintain muscle excitability, which tends to decrease with fatigue. tandfonline.comnih.gov
In a randomized, double-blind, placebo-controlled study involving 42 healthy males, two weeks of supplementation with 400 mg of ATP as a disodium salt prevented a significant decline in muscle excitability during the later bouts of a repeated sprint test. nih.gov While the placebo group experienced a decrease in muscle excitability of approximately 28-30% in the final sprints, the ATP-supplemented group did not show this decline. nih.gov This suggests that oral ATP may help preserve the muscle's ability to respond to neural activation under fatiguing conditions. tandfonline.com
In terms of force output, research indicates that ATP supplementation can lead to improvements in strength and power. One study found that 400 mg of ATP disodium salt per day for 15 days increased the minimum peak torque in the final sets of a dynamometer test, suggesting a reduction in muscle fatigue and the ability to maintain a higher force output during repeated high-intensity exercise. tandfonline.com Furthermore, long-term supplementation over 12 weeks in resistance-trained men was associated with greater increases in total body strength compared to a placebo group. nih.gov A meta-analysis of five randomized controlled trials concluded that supplementation with 400 mg of ATP could significantly improve maximal muscle strength in resistance-trained men. mdpi.com
The proposed mechanisms for these effects include ATP's role in increasing skeletal muscle calcium permeability and potentially enhancing blood flow to remove metabolic waste products, thereby allowing muscles to sustain performance and recover more effectively between bouts of exertion. nih.govnih.gov
Summary of Research Findings on ATP Supplementation and Muscle Performance
| Study Parameter | ATP Supplementation Group | Placebo Group | Reference |
|---|---|---|---|
| Muscle Excitability (Later Bouts) | Decline prevented | ~28-30% decrease | nih.gov |
| Wingate Peak Power (Later Bouts) | Increased vs. baseline (+16-18%) | No significant change | nih.gov |
| Total Body Strength (12 weeks) | +55.3 kg increase | +22.4 kg increase | nih.gov |
| Quadriceps Muscle Thickness (12 weeks) | +4.9 mm increase | +2.5 mm increase | nih.gov |
Effects on Muscle Protein Metabolism
Research has also investigated the effects of this compound supplementation on muscle protein metabolism, particularly in the context of intense resistance training. Studies suggest that oral ATP may help mitigate muscle damage and protein breakdown, especially during periods of high-volume training or overreaching. nih.gov
In a 12-week study involving resistance-trained men, participants were subjected to a two-week "overreaching" cycle where training volume and frequency were significantly increased. nih.gov During this period, the group supplementing with 400 mg of ATP per day showed significantly lower levels of muscle protein degradation compared to the placebo group. nih.gov Protein breakdown, which increased by nearly 24% in the placebo group during the overreaching phase, was attenuated in the ATP-supplemented participants. nih.gov This suggests that ATP supplementation may have a protective effect on muscle tissue during periods of extreme physiological stress. nih.gov
The attenuation of protein breakdown is a significant finding, as it indicates that ATP may aid in recovery and help preserve muscle mass during intense training cycles. nih.gov By reducing the catabolic effects of high-volume training, ATP supplementation could potentially allow for more effective muscular adaptations over time. nih.gov
Cardiovascular System Regulation by Extracellular Adenosine 5'-triphosphate
Role in Vasodilation and Blood Flow Dynamics
Extracellular ATP is a powerful vasodilator in most vascular beds. jacc.orgnih.gov Its release is often triggered by physiological stimuli such as shear stress from increased blood flow and hypoxia. mdpi.comphysiology.org Once in the extracellular space, ATP initiates signaling cascades that lead to the relaxation of vascular smooth muscle, thereby increasing the diameter of blood vessels and enhancing blood flow. nih.govnih.gov
This mechanism is crucial for matching blood supply with the metabolic demands of tissues, a phenomenon known as exercise hyperemia. physiology.org During skeletal muscle contractions, for instance, interstitial ATP concentrations rise, contributing to the substantial increase in muscle blood flow required to deliver oxygen and nutrients. physiology.org Research has demonstrated that superfused ATP at concentrations found during muscle contractions can increase local skeletal muscle blood flow by up to 400%. physiology.org This vasodilatory effect is mediated by the formation of other signaling molecules, including nitric oxide (NO) and prostanoids. physiology.org
Interestingly, circulating ATP has also been shown to be capable of overriding sympathetic vasoconstrictor activity in human skeletal muscle, further highlighting its potent role in local blood flow regulation. nih.gov
Mechanisms of ATP-Mediated Vasodilation
| Mediator | Mechanism | Effect | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | ATP stimulates endothelial cells to produce NO. | Potent vasodilation of smooth muscle. | physiology.orgnih.gov |
| Prostanoids (e.g., Prostacyclin) | ATP induces the formation of prostanoids in endothelial cells. | Contributes to vasodilation. | physiology.org |
| Endothelium-Derived Hyperpolarization Factors (EDHF) | ATP binding to endothelial receptors can lead to hyperpolarization. | Causes smooth muscle relaxation and vasodilation. | nih.govnih.gov |
Interaction with Endothelial Purinergic Receptors
The cardiovascular effects of extracellular ATP are mediated through its interaction with specific cell surface receptors known as purinergic receptors. nih.govahajournals.org These are broadly classified into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G-protein coupled receptors. ahajournals.orgahajournals.org Both receptor types are expressed on vascular endothelial cells and play a pivotal role in transducing the ATP signal into a physiological response. mdpi.comphysiology.org
When ATP binds to endothelial P2Y receptors, such as P2Y1 and P2Y2, it triggers a cascade of intracellular events. mdpi.com This includes the activation of phospholipase C, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and an increase in cytosolic calcium concentration. mdpi.com This rise in calcium stimulates the production and release of vasodilating substances like nitric oxide and prostacyclin. nih.gov The P2Y2 receptor, in particular, has been shown to be involved in the control of blood pressure under the influence of fluid shear stress. mdpi.com
P2X receptors, such as P2X4 and P2X7, are also present on endothelial cells. nih.govphysiology.org Their activation by ATP can contribute to calcium influx and the subsequent release of vasodilators. nih.gov The coordinated action of both P2X and P2Y receptors on the endothelium is essential for regulating vascular tone in response to changes in blood flow and local metabolic conditions. nih.govphysiology.org
Advanced Research Methodologies and Applications of Adenosine 5 Triphosphate Disodium Salt
Analytical Techniques for Studying Adenosine (B11128) 5'-triphosphate and its Metabolism
The quantification of ATP is fundamental to understanding cellular bioenergetics. Various sophisticated methods have been developed to measure ATP levels in diverse biological samples, each with distinct principles, sensitivities, and applications.
Spectrophotometric Assays for Adenosine 5'-triphosphate
Spectrophotometric assays represent a classic and accessible method for ATP quantification. These assays are typically enzyme-coupled reactions where the production or consumption of a chromophore, such as nicotinamide adenine dinucleotide (NADH), is stoichiometrically linked to the amount of ATP present. The change in absorbance of this chromophore is then measured at a specific wavelength, usually 340 nm for NADH. researchgate.netnih.gov
One common approach involves the use of hexokinase and glucose-6-phosphate dehydrogenase. researchgate.net In this system, ATP is used by hexokinase to phosphorylate glucose, producing glucose-6-phosphate (G6P). Subsequently, G6P is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH concentration, measured spectrophotometrically, is directly proportional to the initial ATP concentration. researchgate.net Modifications to this system, such as substituting glucose with fructose and adding glucose-phosphate isomerase, have been developed to overcome issues encountered in specific applications, like measuring ATP synthesis by sarcoplasmic reticulum ATPase. researchgate.net These coupled-enzyme assays are valuable for continuous monitoring of ATP production or consumption in real-time. nih.gov
Bioluminescence Assays for Adenosine 5'-triphosphate Quantification
Bioluminescence-based assays are the most widely used methods for ATP quantification due to their exceptional sensitivity and broad dynamic range. wikipedia.orgwsu.edu This technique harnesses the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen. wsu.edunih.gov This two-step reaction produces light (bioluminescence) at approximately 560-570 nm, and the light intensity is directly proportional to the ATP concentration when ATP is the limiting reagent. wsu.eduresearchgate.netinvivogen.com
The process begins with the lysis of cells using a suitable detergent to release the intracellular ATP pool. wsu.edu The released ATP then reacts with the luciferin-luciferase reagent, generating a luminescent signal that is measured with a luminometer. nih.gov This method is highly sensitive, capable of detecting as few as 50 cells per well, and shows a linear relationship between cell number and luminescence over several orders of magnitude. researchgate.net The signal generated is stable, often lasting for more than two hours, making it suitable for high-throughput screening in 96- or 384-well plate formats to assess cell viability, proliferation, and cytotoxicity. wikipedia.orgresearchgate.net
| Parameter | Spectrophotometric Assay | Bioluminescence Assay |
| Principle | Enzyme-coupled reaction leading to a change in absorbance of a chromophore (e.g., NADH). researchgate.netnih.gov | Luciferase-catalyzed oxidation of luciferin in the presence of ATP, producing light. wsu.edunih.gov |
| Detection | Spectrophotometer (Absorbance at ~340 nm). researchgate.net | Luminometer (Light emission at ~560 nm). wsu.eduresearchgate.net |
| Sensitivity | Lower; can reliably detect changes of 5 µM or more. aacrjournals.org | High; can detect ATP from as few as 50 cells. researchgate.net |
| Key Advantage | Suitable for continuous monitoring of enzymatic reactions. nih.gov | High sensitivity, wide linear range, suitable for high-throughput screening. wikipedia.orgresearchgate.net |
| Common Application | Measuring ATP synthesis/hydrolysis in isolated organelles. researchgate.net | Quantifying cell viability and cytotoxicity in culture. wikipedia.orgwsu.edu |
Chromatographic Methods for Adenosine 5'-triphosphate Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are powerful methods for the separation and simultaneous quantification of ATP and its related metabolites, such as adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). mpbio.comavantorsciences.comnih.gov These methods are highly valued for their ability to provide a detailed snapshot of the cellular energy charge. chemimpex.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates molecules based on their interactions with a stationary phase (column) and a mobile phase (solvent). reddit.com Reversed-phase HPLC (RP-HPLC) is the most common method for nucleotide analysis. chemimpex.com In RP-HPLC, a non-polar stationary phase (e.g., C18) is used, and molecules are separated based on their hydrophobicity. Since ATP, ADP, and AMP have different polarities due to their varying number of phosphate (B84403) groups, they can be effectively separated. chemimpex.com Detection is typically achieved using UV absorbance at around 254-259 nm. mpbio.comnih.gov HPLC methods have been optimized for various biological matrices, including cell extracts and blood, and can achieve high sensitivity and reproducibility. mpbio.com
Capillary Electrophoresis (CE) is another high-efficiency separation technique well-suited for analyzing charged molecules like adenine nucleotides. nih.gov In CE, analytes migrate through a narrow capillary filled with an electrolyte solution under the influence of a high-voltage electric field. nih.gov Separation is based on the analytes' charge-to-size ratio and electrophoretic mobility. nih.gov CE offers advantages such as rapid analysis times, high separation efficiency, and low consumption of samples and reagents. nih.gov Detection can be performed using UV absorbance or, for enhanced sensitivity, laser-induced fluorescence (CE-LIF) after derivatizing the ATP molecule with a fluorescent tag. mdpi.com
| Technique | Stationary Phase/Medium | Separation Principle | Common Detector | Key Advantage |
| Reversed-Phase HPLC (RP-HPLC) | Non-polar material (e.g., C18 silica). chemimpex.com | Differential partitioning based on hydrophobicity; more phosphate groups lead to shorter retention times. chemimpex.com | UV-Vis Absorbance (~254 nm). mpbio.com | Robust, reproducible, and allows simultaneous quantification of ATP, ADP, and AMP. mpbio.comavantorsciences.com |
| Capillary Electrophoresis (CE) | Electrolyte-filled fused-silica capillary. nih.gov | Differential migration based on charge-to-size ratio under an electric field. nih.gov | UV-Vis Absorbance, Laser-Induced Fluorescence (LIF). mdpi.com | High efficiency, rapid analysis, and minimal sample/reagent consumption. nih.gov |
Applications in In Vitro Cellular and Subcellular Models
Adenosine 5'-triphosphate disodium (B8443419) salt is a crucial reagent in in vitro research, serving both as a fundamental energy source in culture media and as an experimental tool to probe the intricate signaling networks governed by intracellular and extracellular ATP.
Use in Cell Culture Media as an Essential Additive
Adenosine 5'-triphosphate disodium salt is utilized as a supplement in various cell culture media to support cell growth, viability, and specific cellular functions. chemimpex.com As the primary intracellular energy currency, ATP is vital for numerous processes, including DNA and RNA synthesis, protein synthesis, and maintaining ion gradients across the cell membrane. verywellhealth.commpbio.com While most cells synthesize their own ATP, supplementation can be beneficial under certain conditions, such as in high-density cultures, for metabolically demanding cell types, or in studies involving cellular stress where endogenous ATP production may be compromised. nih.gov For instance, it has been used in cartilage tissue engineering studies where exogenous ATP supplementation was shown to enhance the mechanical properties of cartilaginous constructs. nih.gov
Experimental Manipulation of Intracellular and Extracellular Adenosine 5'-triphosphate Levels
Researchers experimentally manipulate both intracellular and extracellular ATP levels to investigate their distinct roles in cellular physiology and pathology.
Intracellular ATP: Modifying intracellular ATP levels is a key strategy for studying cellular metabolism and its impact on processes like chemoresistance in cancer cells. nih.gov Intracellular ATP can be depleted by treating cells with metabolic inhibitors such as 2-deoxy-D-glucose (to inhibit glycolysis) or rotenone (to inhibit mitochondrial respiration). researchgate.net Conversely, intracellular ATP levels can be influenced by altering the composition of fuel sources in the growth media or by directly delivering ATP into cells, which has been shown to make drug-sensitive cells become drug-resistant. researchgate.netnih.gov
Studies on Purinergic Receptor Activation and Signaling in Cultured Cells
Adenosine 5'-triphosphate (ATP) disodium salt is extensively utilized in in vitro studies to investigate its role as an extracellular signaling molecule through the activation of purinergic receptors. nih.govwikipedia.org These receptors, broadly classified into P2X and P2Y families, are present on the membrane of various cultured cells and mediate a wide array of physiological and pathological responses. nih.govwikipedia.org
Extracellular ATP is recognized as a key signaling molecule in purinergic signaling, a form of communication between cells. nih.gov When released from cells, either through controlled secretion or from cellular damage, ATP binds to P2X and P2Y receptors on neighboring cells, initiating intracellular signaling cascades. nih.govrsc.org
P2X Receptor-Mediated Signaling: P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations like Ca²⁺ and Na⁺. frontiersin.org A prominent example is the P2X7 receptor, which plays a crucial role in the immune response. In cultured immune cells, such as macrophages, the application of ATP disodium salt activates the P2X7 receptor, leading to the formation of the NLRP3 inflammasome. nih.gov This multi-protein complex is a central component of the innate immune system and its activation triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). nih.govsigmaaldrich.com Studies on human monocyte-derived macrophages have demonstrated that stable analogs of ATP can potentiate the release of IL-1β from cells primed with lipopolysaccharide (LPS), a response that can be mitigated by P2X7 receptor antagonists. sigmaaldrich.com
P2Y Receptor-Mediated Signaling: P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by ATP, trigger various downstream signaling pathways. frontiersin.orgnih.gov In cultured rat aortic smooth muscle cells, ATP and other nucleotides have been shown to increase intracellular free Ca²⁺ by mobilizing it from cytoplasmic stores, a characteristic response mediated by P2Y receptors. unife.it This signaling pathway is critical in controlling intracellular events. unife.it Furthermore, P2Y receptor activation in endothelial and smooth muscle cells can stimulate cell proliferation. nih.gov
The following table summarizes key findings from studies on purinergic receptor activation in cultured cells using ATP disodium salt.
| Cell Type | Receptor Family | Key Signaling Event | Downstream Effect |
| Macrophages | P2X (P2X7) | NLRP3 inflammasome formation | IL-1β secretion nih.govsigmaaldrich.com |
| Aortic Smooth Muscle Cells | P2Y | Intracellular Ca²⁺ mobilization | Control of intracellular events unife.it |
| Endothelial Cells | P2Y | Proliferation pathways | Cell proliferation nih.gov |
| THP-1 Null cells | P2X (P2X7) | Potassium efflux | Inflammasome activation nih.gov |
It is noteworthy that mechanical stimulation of cultured cells, such as movement or fluid shear stress, can cause the release of endogenous ATP, which can then act on the purinergic receptors of the same or adjacent cells, potentially complicating the interpretation of experimental data. rsc.orgresearchgate.net
Enzymatic Activity Assays Utilizing this compound as a Substrate
This compound is a fundamental substrate in a multitude of enzymatic activity assays due to its central role as the primary energy currency in cellular metabolism. apcpure.com Its high-energy phosphate bonds are utilized by a vast number of enzymes, making it an indispensable reagent for quantifying their activity. sigmaaldrich.com
Kinase Assays: Kinases are a major class of enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate molecule, a process known as phosphorylation. ATP disodium salt is the universal phosphate donor for these reactions. In kinase activity assays, a purified kinase, its specific substrate, and ATP disodium salt are combined. The rate of substrate phosphorylation, which is directly proportional to the kinase's activity, can be measured. For example, it has been used in assays to determine the kinetics (Km and Vmax) of enzymes like IRAK4. apcpure.com
Luciferase-Based ATP Assays: One of the most common and highly sensitive methods for quantifying ATP is the luciferin-luciferase bioluminescent assay. cellsignal.com In this reaction, the enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light. unife.it When ATP is the limiting factor, the amount of light produced is directly proportional to the ATP concentration. This principle is widely used to measure ATP levels as an indicator of cell viability and cytotoxicity, as viable cells maintain a stable pool of ATP. cellsignal.comcreative-bioarray.com this compound is frequently used to generate a standard curve for these assays, allowing for the precise quantification of ATP in experimental samples. sigmaaldrich.com
The table below outlines common enzymatic assays that use ATP disodium salt as a substrate.
| Assay Type | Enzyme | Role of ATP Disodium Salt | Measurement Principle | Application |
| Kinase Assay | Protein Kinases | Phosphate donor substrate | Rate of substrate phosphorylation | Enzyme kinetics, inhibitor screening apcpure.com |
| Bioluminescence Assay | Firefly Luciferase | Co-substrate/Energy source | Light emission (luminescence) | ATP quantification, cell viability cellsignal.com |
Investigations in Three-Dimensional Cell-Construct Systems (e.g., Tissue Engineering)
In the field of tissue engineering, which aims to develop biological substitutes to restore, maintain, or improve tissue function, this compound is investigated for its role in modulating cell behavior and tissue development within three-dimensional (3D) cell-construct systems. These systems provide a more physiologically relevant microenvironment for cells compared to traditional 2D cultures. aatbio.com
Specifically, in cartilage tissue engineering, exogenous ATP supplementation is explored as a method to mimic the effects of mechanical loading, a crucial stimulus for cartilage formation and maintenance. nih.gov Mechanical stimulation of chondrocytes (cartilage cells) is known to trigger the release of endogenous ATP, which then acts as a signaling molecule to promote the synthesis of the extracellular matrix (ECM). nih.govnih.gov
Studies using bovine chondrocytes and human mesenchymal stem cells (hMSCs) encapsulated in agarose hydrogel scaffolds have shown that supplementing the culture medium with ATP disodium salt can significantly enhance the mechanical properties of the engineered cartilage. nih.gov For instance, transient ATP treatment has been observed to increase the equilibrium and dynamic compressive moduli of the constructs. nih.gov This improvement is thought to be linked to a more organized ECM structure. nih.gov
Research has also focused on determining a therapeutic dose range for ATP supplementation. While intermediate doses (62.5 to 125 µM) were found to promote an anabolic response, stimulating collagen and proteoglycan synthesis, higher doses (250 µM) led to a catabolic response, characterized by increased activity of matrix metalloproteinase 13 (MMP-13), an enzyme that degrades the ECM. nih.govresearchgate.net This catabolic effect may be linked to the accumulation of extracellular inorganic pyrophosphate (ePPi), a byproduct of ATP degradation. nih.govresearchgate.net
The following table summarizes the effects of ATP disodium salt supplementation in 3D cartilage tissue engineering models.
| Cell Type | 3D System | ATP Treatment | Observed Anabolic Effects | Observed Catabolic Effects (High Dose) |
| Bovine Chondrocytes | Agarose Hydrogel | Transient & Continuous | Increased compressive moduli, enhanced ECM organization nih.gov | - |
| Human Mesenchymal Stem Cells (hMSCs) | Agarose Hydrogel | Transient & Continuous | Increased compressive moduli, enhanced ECM organization nih.gov | - |
| Bovine Articular Chondrocytes | High-Density Culture | Dose-dependent (4 weeks) | Enhanced ECM synthesis, increased collagen accumulation nih.govqueensu.ca | Increased MMP-13 activity, increased ePPi accumulation nih.govresearchgate.net |
These investigations highlight the potential of using ATP disodium salt as a biochemical stimulus to improve the functional properties of engineered tissues, although careful optimization of the concentration is required to favor anabolic over catabolic processes. researchgate.net
Applications in In Vivo Animal Models
Studies on Adenosine 5'-triphosphate's Systemic Effects in Rodents
In vivo studies in rodent models are crucial for understanding the systemic physiological and toxicological effects of exogenously administered this compound. These studies provide insights into how the compound is tolerated and its potential therapeutic applications.
A subchronic 90-day toxicity study in rats, where ATP disodium salt was administered by gavage, established a no-observed-adverse-effect level (NOAEL) of ≥ 2000 mg/kg body weight per day, which was the highest dose tested. nih.govresearchgate.net The study found that the administration was well-tolerated, with no significant effects on body weight, feed consumption, or thyroid function. nih.gov While some minor, non-dose-related differences were observed in hematology, blood chemistry, and organ weights, they were not considered biologically or toxicologically significant. nih.govresearchgate.net
Beyond safety profiles, research has explored the systemic therapeutic effects of ATP. In a murine peritonitis model, intraperitoneal injection of ATP was found to protect mice against bacterial infection. nih.gov This protective effect was associated with the activation of the NLRP3 inflammasome, leading to the recruitment of neutrophils and enhanced bacterial clearance, ultimately reducing mortality rates. nih.gov
Furthermore, the systemic effects of oral ATP supplementation have been investigated in the context of physical performance. In rats, chronic oral administration of ATP has been shown to increase ATP synthesis in erythrocytes. tandfonline.com Studies suggest that oral ATP may reduce muscle fatigue and allow for higher force output during repeated bouts of high-intensity exercise. nih.gov
The table below provides a summary of key findings from in vivo rodent studies on the systemic effects of ATP disodium salt.
| Rodent Model | Administration Route | Key Findings |
| Rats | Oral (Gavage) | Well-tolerated up to 2000 mg/kg/day (90-day study); No significant toxicity observed. nih.govresearchgate.net |
| Mice | Intraperitoneal | Protected against bacterial infection by activating the NLRP3 inflammasome and promoting neutrophil recruitment. nih.gov |
| Rats | Oral | Increased ATP synthesis in red blood cells. tandfonline.com |
| Rats | Intraperitoneal | Induced mild, dose-dependent hypothermia. researchgate.net |
These studies demonstrate that systemic administration of ATP disodium salt in rodents is generally safe at high doses and can elicit significant biological effects, including modulating the immune response to infection and potentially enhancing physical performance.
Investigation of Adenosine 5'-triphosphate's Influence on Organ-Specific Physiology (e.g., Cerebral Blood Flow)
Extracellular ATP is a potent regulator of vascular tone and blood flow in various organs. In vivo animal models, particularly rodents, have been instrumental in elucidating the influence of this compound on organ-specific physiology, with a notable focus on blood flow dynamics.
Studies in rats have demonstrated that oral administration of ATP disodium salt can increase blood flow following exercise. nih.gov In an animal model using electrically-evoked leg-kicking exercise, rats fed a human equivalent dose of 1,000 mg showed significantly greater blood flow in the femoral artery during the recovery period compared to control animals. nih.gov This vasodilatory effect is believed to be mediated by ATP's binding to P2Y2 receptors on endothelial cells, which stimulates vasodilation and increases blood supply to working muscles. tandfonline.comnih.gov
In the brain, microglia, the resident immune cells, have been shown to regulate cerebral blood flow. researchgate.net Studies in mice indicate that microglia modulate the baseline of cerebral blood flow and the vascular responses to stimuli like whisker stimulation or the injection of ATP. researchgate.net This regulatory mechanism involves the ATP-sensing P2RY12 receptor and the ectonucleotidase CD39, which breaks down extracellular ATP. researchgate.net This suggests that purinergic signaling is a key component of neurovascular coupling.
However, the effect of systemic ATP on the brain can be complex. In a rat model of focal cerebral ischemia, intraperitoneal injection of ATP, while inducing mild hypothermia, had a detrimental impact on stroke outcome. researchgate.net This highlights that the influence of ATP on organ physiology can be context-dependent, varying with the health status of the tissue.
The following table summarizes the observed effects of ATP on organ-specific blood flow in rodent models.
| Organ System | Rodent Model | Administration/Stimulus | Observed Effect on Blood Flow |
| Peripheral Vasculature | Rats | Oral ATP followed by exercise | Increased femoral artery blood flow during recovery. nih.gov |
| Brain | Mice | Intra-cisterna magna ATP injection | Microglia-dependent regulation of cerebrovascular reactivity. researchgate.net |
These findings underscore the critical role of ATP-mediated purinergic signaling in the local regulation of blood flow and organ function, presenting a complex picture that is vital for understanding both normal physiology and pathological conditions.
Biotechnological and Molecular Biology Applications
This compound is a cornerstone reagent in biotechnology and molecular biology, primarily due to its role as the universal energy source for countless enzymatic reactions that are fundamental to these fields. apcpure.commedchemexpress.com
One of its most widespread applications is in the Polymerase Chain Reaction (PCR). apcpure.com PCR is a technique used to amplify specific segments of DNA. ATP is a component of the deoxynucleoside triphosphates (dNTPs) mixture (specifically, dATP), which are the essential building blocks that DNA polymerase incorporates to synthesize new DNA strands. thermofisher.comnih.gov Similarly, it is crucial for DNA sequencing techniques and other processes involving DNA replication and transcription. apcpure.comcreative-proteomics.com
In the realm of genetic engineering and biotechnology, ATP disodium salt is used to support energy-dependent processes in cultured cells, which is vital for the production of recombinant proteins and in gene expression systems. apcpure.com It also serves as a coenzyme in a wide variety of enzymatic reactions. fishersci.co.uk For instance, it has been used as a component in transfection mixes for introducing CRISPR/Cas9 plasmids into cells.
Furthermore, ATP's role in bioluminescence has been harnessed for various detection assays. The ATP-luciferase system is used not only for measuring cell viability but also as a reporter system in other assays. For example, a method called Polymerase-amplified release of ATP (POLARA) uses ATP-releasing nucleotide analogs in conjunction with luciferase to detect single nucleotide variants in DNA and RNA, where the release of ATP and subsequent light production signals the presence of a specific genetic sequence. rsc.org
The table below lists key applications of ATP disodium salt in biotechnology and molecular biology.
| Application | Technique/Process | Role of ATP Disodium Salt |
| DNA Amplification | Polymerase Chain Reaction (PCR) | As dATP, a building block for DNA synthesis. apcpure.comthermofisher.com |
| DNA Sequencing | Sanger & Next-Gen Sequencing | As dATP, a substrate for DNA polymerase. apcpure.com |
| Recombinant Protein Production | Cell Culture Systems | Energy source for cellular processes. apcpure.com |
| Genetic Variant Detection | POLARA | Released as a signaling molecule for detection. rsc.org |
| Bioluminescence Assays | Luciferase-based detection | Substrate for the luciferase enzyme to produce light. sigmaaldrich.com |
Use in Nucleic Acid Synthesis and Amplification (e.g., PCR, DNA Sequencing, RNA Polymerase Transcription)
This compound is fundamental to in vitro nucleic acid synthesis and amplification techniques that are cornerstones of modern molecular biology. In the form of its deoxynucleotide counterpart, deoxyadenosine (B7792050) triphosphate (dATP), it is an essential building block for DNA synthesis. wikipedia.orgyeasenbio.combiochain.comquora.com
During the Polymerase Chain Reaction (PCR), a technique used to amplify specific DNA segments, DNA polymerase incorporates dATP, along with dCTP, dGTP, and dTTP, into a new DNA strand complementary to the template. yeasenbio.combiochain.comquora.com The fidelity and yield of PCR are highly dependent on the purity and concentration of the dNTPs, including dATP. yeasenbio.combiochain.com Similarly, in DNA sequencing methods, the incorporation of these deoxynucleotides, often in a modified form (e.g., dideoxynucleotides), allows for the determination of the precise order of nucleotides in a DNA molecule. apcpure.com
In the context of RNA synthesis, ATP is a direct precursor for transcription. wikipedia.org RNA polymerases utilize ATP, along with CTP, GTP, and UTP, to synthesize RNA molecules from a DNA template. wikipedia.orgyoutube.com The initiation of transcription by RNA polymerase II, in particular, has been shown to require ATP hydrolysis for processes such as the formation of the open complex and promoter clearance. nih.govnih.gov Non-hydrolyzable ATP analogs can inhibit this initiation step, highlighting the specific requirement for the energy released from ATP's phosphoanhydride bonds. nih.gov
| Technique | Role of Adenosine 5'-triphosphate or its Derivative | Key Enzyme(s) |
| Polymerase Chain Reaction (PCR) | Serves as a building block (as dATP) for the synthesis of new DNA strands. yeasenbio.combiochain.com | DNA Polymerase |
| DNA Sequencing | Incorporated into the growing DNA strand to determine the nucleotide sequence. apcpure.com | DNA Polymerase |
| RNA Polymerase Transcription | Acts as a precursor for RNA synthesis and provides energy for transcription initiation. wikipedia.orgnih.govnih.gov | RNA Polymerase |
Role in Protein Synthesis and Enzyme Studies
The synthesis of proteins, a fundamental process for all life, is energetically demanding and relies heavily on Adenosine 5'-triphosphate. A critical step in protein synthesis is the activation of amino acids, which is driven by ATP. wikipedia.org Aminoacyl-tRNA synthetases catalyze the attachment of a specific amino acid to its corresponding tRNA molecule. wikipedia.org This reaction proceeds in two steps, both of which consume ATP:
Amino Acid Activation: The amino acid reacts with ATP to form an aminoacyl-adenylate (aa-AMP) and pyrophosphate (PPi).
tRNA Charging: The activated amino acid is then transferred from the aminoacyl-adenylate to the tRNA, releasing AMP. wikipedia.org
This process ensures that the correct amino acid is incorporated into the growing polypeptide chain.
In the field of enzymology, this compound is widely used in a variety of assays to study enzyme kinetics and regulation. Many enzymes, particularly kinases, utilize ATP as a substrate for phosphorylation reactions. wikipedia.org By providing a known concentration of ATP, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for an enzyme. Furthermore, ATP is used as a cofactor in numerous enzymatic reactions, making it an essential component of in vitro diagnostic analyses.
Biosensor Development for Detecting Biological Molecules
The central role of Adenosine 5'-triphosphate in cellular processes has driven the development of sophisticated biosensors for its detection. These biosensors are valuable tools for monitoring cellular viability, metabolic activity, and various disease states. mdpi.com A variety of detection methods are employed, including colorimetric, fluorescent, and bioluminescent assays. mdpi.com
One common approach involves the use of ATP-dependent enzymes, such as luciferase, which produces a light signal in the presence of ATP. mdpi.com The intensity of the bioluminescence is directly proportional to the ATP concentration. mdpi.com To enhance the sensitivity and specificity of these biosensors, nanomaterials like gold nanoparticles have been utilized to increase the availability of ATP and amplify the signal. mdpi.com
Aptamer-based biosensors represent another innovative strategy. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets, including ATP, with high affinity and specificity. noaa.gov In one design, an aptamer is hybridized to a complementary DNA strand labeled with a reporter molecule. In the presence of ATP, the aptamer preferentially binds to ATP, causing a conformational change that can be detected, for example, through an increase in an electrochemiluminescent signal. noaa.gov Förster Resonance Energy Transfer (FRET)-based biosensors have also been engineered to detect extracellular ATP, providing insights into purinergic signaling. mdpi.com
| Biosensor Type | Detection Principle | Reported Detection Limit |
| Luciferase-based Bioluminescent Sensor | Enzymatic reaction where luciferase activity is dependent on ATP concentration, producing light. mdpi.com | Micromolar (µM) range mdpi.com |
| Aptamer-based Electrochemiluminescent Sensor | ATP binding to an aptamer induces a conformational change, altering the electrochemiluminescent signal. noaa.gov | 0.02 nanomolar (nM) noaa.gov |
| FRET-based Genetically Encoded Sensor | Binding of ATP to a sensor protein domain causes a conformational change that alters the FRET efficiency between two fluorescent proteins. mdpi.com | Micromolar (µM) range mdpi.com |
Structural Biology Research on Adenosine 5'-triphosphate Binding Proteins and Receptors
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided invaluable insights into the structural basis of ATP recognition by proteins and receptors. A significant portion of proteins that bind ATP, including kinases and ATPases, share common structural motifs. wikipedia.org The Walker A and B motifs are highly conserved sequences that are crucial for ATP binding and hydrolysis. wikipedia.org The Walker A motif, for instance, contains a lysine (B10760008) residue that forms hydrogen bonds with the phosphate groups of ATP, correctly orienting it within the binding site. wikipedia.org
The crystal structure of the human adenosine A2A receptor, a G protein-coupled receptor (GPCR), has revealed a unique ligand-binding pocket that is nearly perpendicular to the membrane. nih.govcore.ac.uk This structure highlights the importance of both the helical core and the extracellular loops in ligand recognition. nih.gov Solution NMR studies of the N-domain of the Menkes protein (ATP7A), a copper-transporting ATPase, have shown that ATP binding induces a significant conformational change, resulting in a more compact structure. nih.gov This change is driven by the movement of conserved loops within the ATP-binding cavity. nih.gov
These structural studies are often facilitated by the use of ATP analogs that can trap the protein in an ATP-bound state, allowing for detailed structural characterization. wikipedia.org
Research on Adenosine 5'-triphosphate Analogs and Their Interactions with Biological Systems
ATP analogs are modified versions of the ATP molecule that are invaluable tools for probing the function of ATP-dependent biological systems. quora.com These analogs can be designed to have altered properties, such as resistance to hydrolysis, which allows researchers to study the ATP-bound state of an enzyme without the complication of a chemical reaction occurring. quora.comnih.gov
Non-hydrolyzable ATP analogs, such as adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) and adenosine 5′-(β,γ-methylene)triphosphate (AMP-PCP), are widely used to trap enzymes in a pre-hydrolysis state for structural and biochemical analysis. quora.comnih.govacs.org Another common analog is adenosine 5′-(γ-thio)triphosphate (ATPγS), where a sulfur atom replaces one of the oxygen atoms on the gamma-phosphate. wikipedia.org This modification dramatically slows the rate of hydrolysis, making it an effective inhibitor of many ATP-dependent processes. wikipedia.orgnih.gov
Other ATP analogs have been synthesized with specific modifications to serve as probes. For example, 2'-deoxy-2'-iodoadenosine-5'-triphosphate (2'-IATP) is a heavy-atom analog used in X-ray crystallography to help determine the three-dimensional structure of ATP-binding proteins. nih.gov Photo-affinity analogs, such as 8-azidoadenosine triphosphate (N3ATP), can be used to covalently label and identify ATP-binding sites within proteins. pnas.org Furthermore, analogs with bulky substituents have been developed to characterize the binding pockets of specific receptors, such as the P2Y1 receptor. nih.gov
| ATP Analog | Modification | Primary Research Application |
| Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) | Replacement of the β-γ bridging oxygen with a nitrogen atom. | Non-hydrolyzable analog for structural and biochemical studies. acs.org |
| Adenosine 5′-(γ-thio)triphosphate (ATPγS) | Replacement of a non-bridging oxygen on the γ-phosphate with a sulfur atom. | Slowly hydrolyzable analog used as an inhibitor of ATP-dependent processes. wikipedia.orgnih.gov |
| 2'-deoxy-2'-iodoadenosine-5'-triphosphate (2'-IATP) | Iodine atom at the 2' position of the ribose sugar. | Heavy-atom analog for X-ray crystallography. nih.gov |
| 8-azidoadenosine triphosphate (N3ATP) | Azido group at the 8th position of the adenine ring. | Photo-affinity label to identify ATP-binding sites. pnas.org |
Future Directions and Emerging Research Avenues for Adenosine 5 Triphosphate Disodium Salt
Exploration of Novel Adenosine (B11128) 5'-triphosphate-Mediated Signaling Pathways
Extracellular ATP (eATP) is now recognized as a critical signaling molecule that mediates a wide range of physiological and pathological processes through purinergic receptors. nih.govfrontiersin.orgfrontiersin.org Future research is poised to uncover more intricate ATP-mediated signaling pathways.
One emerging area is the role of purinergic signaling in resistance to cancer therapy. nih.gov Studies suggest that the tumor microenvironment can be altered by anticancer treatments, which influences cancer cell drug resistance through purinergic signaling. nih.gov For instance, some chemotherapy drugs, like anthracyclines, cause dying tumor cells to release ATP, which can activate an immune response. nih.gov This has opened avenues for combining conventional cancer therapies with treatments that target purinergic signaling to overcome resistance. nih.gov
Furthermore, novel pathways are being identified in non-epithelial cells that are involved in long-term regulation of processes like metabolism, gene expression, and cell growth. physiology.org For example, in certain cell types, ATP can stimulate the mitogen-activated protein kinase (MAPK) cascade. physiology.org Recent findings have also revealed that ATP can alter the trafficking and secretion of cytokines like tumor necrosis factor (TNF) from immune cells. Instead of inhibiting its release, ATP can lead to the packaging of membrane-bound TNF into microvesicles, which are biologically potent and can induce inflammation. nih.gov This discovery highlights a novel, unconventional signaling mechanism for TNF mediated by ATP. nih.gov
The expanding family of purinergic receptors, including P2X ion channels and P2Y G-protein coupled receptors, continues to be a major focus. nih.gov The diverse intracellular pathways activated by these receptors, involving classic second messengers and various kinases, offer a rich landscape for discovering new signaling networks. nih.gov Research is also beginning to explore the interplay between ATP signaling and other signaling molecules, such as nitric oxide, and how these interactions regulate cellular responses. nih.gov
Advanced Methodologies for Spatiotemporal Analysis of Adenosine 5'-triphosphate Dynamics
A significant challenge in understanding ATP's role as a signaling molecule has been the lack of methods to measure its release and dynamics in real-time and with high spatial resolution. scilit.com However, recent advancements in analytical techniques are overcoming these limitations.
Genetically encoded biosensors are at the forefront of this technological revolution. news-medical.netcornell.edusciencedaily.com These protein-based sensors can be expressed in specific cells or even subcellular compartments to track ATP levels with high resolution. news-medical.netcornell.edu For example, the iATPSnFR2 sensor, a next-generation fluorescent ATP sensor, allows for the detailed tracking of ATP concentrations over a wide range, enabling scientists to observe ATP fluctuations at individual synapses. sciencedaily.com Another approach involves using Förster resonance energy transfer (FRET) based biosensors, such as GO-ATeam2, which have been used in genetically modified mice to visualize ATP dynamics in real-time within different tissues. encyclopedia.pubnews-medical.net
Microelectrode biosensors also represent a significant advancement for real-time measurement of ATP in biological tissues. acs.orgnih.govacs.org These sensors can be fabricated to be highly sensitive and respond rapidly to changes in ATP concentrations in the physiologically relevant range. nih.govacs.org They have been successfully used to demonstrate ATP release from spinal networks in vivo during locomotor activity. nih.gov
Label-free imaging techniques are also emerging, which utilize enzyme-modified sensor arrays to detect ATP based on the local pH changes generated by its enzymatic degradation. researchgate.net These methods hold promise for visualizing the spatiotemporal patterns of extracellular ATP without the need for fluorescent labels. researchgate.net
| Methodology | Principle | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Genetically Encoded Fluorescent Biosensors (e.g., iATPSnFR2, GO-ATeam2) | An ATP-binding protein is fused with a fluorescent protein. ATP binding causes a conformational change that alters the fluorescence. | High spatial and temporal resolution, can be targeted to specific cells and organelles. | Tracking ATP dynamics at individual synapses and in various tissues of living mice. | sciencedaily.comnews-medical.net |
| Microelectrode Biosensors | A platinum microelectrode is coated with enzymes (e.g., glycerol (B35011) kinase and glycerol-3-phosphate oxidase) that produce a detectable electrochemical signal in the presence of ATP. | Real-time measurement in vivo with rapid response times. | Measuring ATP release from the spinal cord during locomotor activity. | acs.orgnih.gov |
| Label-Free Image Sensors | An enzyme that degrades ATP is immobilized on a sensor array. The resulting change in hydrogen ion concentration is detected. | Real-time imaging without the need for fluorescent labels. | In vitro imaging of extracellular ATP dynamics in brain nerve tissue. | researchgate.net |
| Förster Resonance Energy Transfer (FRET) | Energy transfer between two fluorophores linked by an ATP-binding protein. ATP binding alters the distance or orientation of the fluorophores, changing the FRET efficiency. | Allows for ratiometric measurements, which can be more quantitative. | Visualizing ATP levels in different cellular compartments of HeLa cells. | encyclopedia.pub |
Interdisciplinary Research Integrating Adenosine 5'-triphosphate Studies with Systems Biology Approaches
The complexity of ATP metabolism and signaling necessitates an integrative approach. Systems biology, which combines experimental data with computational modeling, is becoming an invaluable tool for understanding the intricate network of reactions involving ATP. srmist.edu.inoup.com
One promising interdisciplinary avenue is the integration of proteomics and metabolomics. springernature.comnih.govmedrxiv.orgmedrxiv.org By simultaneously analyzing changes in proteins and metabolites, researchers can gain a more comprehensive understanding of how cellular processes are affected by and, in turn, affect ATP levels. For instance, such integrated analyses are being used to identify novel drug targets for complex diseases like heart failure and atrial fibrillation by linking plasma metabolites to druggable proteins. nih.gov
Genome-wide screening approaches, such as CRISPR-based screens integrated with ATP biosensors, are being employed to create comprehensive maps of the genes and pathways that regulate cellular ATP—the "ATPome". nih.gov This allows for the identification of key regulators of ATP production and consumption, providing insights into metabolic control and potential therapeutic targets for diseases associated with energy failure. nih.gov
Mathematical modeling is also being used to simulate metabolic pathways like glycolysis to understand how ATP homeostasis is maintained. oup.com These models can predict how the network will respond to perturbations and can help to identify critical control points in ATP metabolism. oup.com
Development of Research Tools Targeting Adenosine 5'-triphosphate Metabolism and Signaling Components
The development of novel research tools is crucial for advancing our understanding of ATP's multifaceted roles. These tools include both chemical probes and genetically encoded instruments for manipulating and monitoring ATP and its associated proteins.
A significant breakthrough is the development of genetically encoded tools for the direct manipulation of the cellular energy state. elifesciences.orgresearchgate.netbiorxiv.orgbiorxiv.org For example, a tool named "ATPGobble," which is a genetically encoded ATPase, can be expressed in cells to increase the rate of ATP hydrolysis. elifesciences.orgresearchgate.netbiorxiv.org This allows researchers to study the cellular responses to a decreased ATP/ADP ratio, providing insights into how cells maintain energy homeostasis. elifesciences.orgresearchgate.net
In parallel, there is ongoing development of small-molecule fluorescent probes for detecting ATP with high selectivity and sensitivity. researchgate.netmdpi.comresearchgate.net These probes are designed with specific recognition elements for ATP and can be engineered to target particular organelles, such as mitochondria or lysosomes. mdpi.com Near-infrared fluorescent probes are particularly advantageous for in vivo imaging due to their deeper tissue penetration and lower background fluorescence. mdpi.com
Furthermore, chemical proteomics is being advanced with the development of activity-based probes, such as ATP acyl phosphates. nih.gov These probes can be used to identify and profile ATP-binding proteins, including the large family of kinases, directly in complex biological samples. nih.gov This technology is valuable for assessing the potency and selectivity of kinase inhibitors, which are an important class of drugs. nih.gov
| Tool Category | Specific Example | Function | Potential Application | Reference |
|---|---|---|---|---|
| Genetically Encoded Manipulators | ATPGobble | A genetically encoded ATPase that increases cellular ATP hydrolysis to decrease the ATP/ADP ratio. | Studying cellular responses to changes in energy state and the mechanisms of energy homeostasis. | elifesciences.orgresearchgate.netbiorxiv.org |
| Small-Molecule Fluorescent Probes | Near-Infrared (NIR) Probes | Organic molecules that exhibit a change in fluorescence upon binding to ATP, with excitation and emission in the NIR spectrum. | In vivo imaging of ATP in deep tissues with reduced background fluorescence. | mdpi.com |
| Activity-Based Chemical Probes | ATP Acyl Phosphates | Covalently modify conserved lysine (B10760008) residues in the ATP-binding sites of kinases and other ATP-binding proteins. | Profiling the activity of the kinome and evaluating the selectivity of kinase inhibitors. | nih.gov |
| Genome-Wide Screening Platforms | CRISPR screens with ATP biosensors | Systematically perturbing all genes in the genome to identify those that regulate cellular ATP levels. | Mapping the "ATPome" to uncover novel regulators of energy metabolism. | nih.gov |
Q & A
Q. What are the critical handling and storage protocols for ATP disodium salt to ensure stability in laboratory settings?
ATP disodium salt is highly sensitive to environmental conditions. To maintain stability:
- Storage : Store at ≤–20°C in airtight containers to prevent hydrolysis and degradation. Long-term stability requires protection from moisture and repeated freeze-thaw cycles .
- Handling : Use RNase/DNase-free tools for molecular biology applications. Avoid direct contact with skin/eyes; if exposure occurs, rinse thoroughly with water for ≥10 minutes .
- Solution Preparation : Prepare fresh solutions in ultra-pure water (e.g., 50 mg/mL) and adjust pH to 7.0–7.5 using NaOH for enzymatic assays. Pre-chill buffers to 4°C for kinetic studies .
Q. How can researchers validate the suitability of ATP disodium salt solutions for molecular biology applications?
- Purity Verification : Use HPLC with UV detection (λ = 259 nm) to confirm ≥98% purity. Contaminants like ADP or AMP should be <1% .
- Enzymatic Activity : Perform ATPase activity assays with positive controls (e.g., hexokinase) to confirm functionality. A 1:1 molar ratio of ATP to Mg²⁺ is critical for enzyme cofactor activity .
- RNase/DNase Testing : Use gel electrophoresis with RNA/DNA substrates to ensure no nuclease contamination .
Advanced Research Questions
Q. What methodologies are optimal for synthesizing ATP disodium salt-based drug delivery systems, and how do synthesis parameters influence outcomes?
ATP disodium salt acts as both a phosphorus source and stabilizer in nanocarrier synthesis:
- Sonochemical Synthesis : Produces vesicle-like amorphous calcium phosphate (ACP) nanospheres (100–200 nm) using water/ethylene glycol solvents. This method achieves rapid crystallization (~30 min) and pH-responsive drug release (e.g., doxorubicin) .
- Microwave-Assisted Synthesis : Generates highly stable ACP porous nanospheres (10 nm pores) with uniform size. This method prevents phase transformation to hydroxyapatite for >150 hours in PBS, ideal for sustained drug delivery .
- Key Parameters : ATP concentration (5–10 mM), reaction time, and solvent polarity determine particle morphology and drug-loading efficiency (typically 60–80%) .
Q. How can researchers address discrepancies in ATP disodium salt stability data under varying experimental conditions?
- pH-Dependent Degradation : Monitor ATP hydrolysis via UV-Vis spectroscopy (Δ absorbance at 259 nm) across pH 2.5–9.0. Degradation accelerates at extremes (e.g., t½ = 2 hours at pH 3 vs. 24 hours at pH 7) .
- Temperature Effects : Use thermogravimetric analysis (TGA) to assess thermal stability. ATP remains stable ≤–20°C but degrades rapidly at 25°C (30% loss in 48 hours) .
- Ionic Strength : High NaCl (>150 mM) or Mg²⁺ (>5 mM) concentrations may precipitate ATP. Centrifugation (10,000 ×g, 10 min) post-adjustment clarifies solutions .
Q. What strategies optimize ATP disodium salt use in enzymatic assays with conflicting activity results?
- Cofactor Saturation : Pre-incubate ATP with equimolar Mg²⁺ (e.g., 5 mM ATP:5 mM MgCl₂) to ensure full activation of ATP-dependent enzymes (e.g., kinases) .
- Competitive Inhibition Testing : Include control reactions with ADP/AMP to identify non-specific phosphatase activity. Use ATPγS (a non-hydrolyzable analog) as a negative control .
- Real-Time Monitoring : Employ luciferase-based bioluminescence assays (e.g., FL-AAS standards) for dynamic ATP quantification in cell lysates .
Q. How can structural and functional integrity of ATP disodium salt be confirmed in complex biological matrices?
- FTIR Spectroscopy : Validate phosphate group integrity (peaks at 1240 cm⁻¹ for P=O, 1120 cm⁻¹ for P-O-C) and ribose conformation (900–1100 cm⁻¹) .
- 31P-NMR : Detect hydrolysis products (ADP/AMP) via chemical shifts (ATP: −5 to −10 ppm; ADP: −10 to −12 ppm) .
- Cell Viability Assays : Use MTT or Calcein-AM to confirm ATP nanocarriers’ biocompatibility (e.g., >90% viability at 100 µg/mL) .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported ATP disodium salt purity across commercial sources?
- Cross-Validation : Compare HPLC (retention time ~5–7 min), LC-MS (m/z 551.1 for [M–2Na+2H]⁻), and enzymatic activity assays (e.g., ATP-dependent luciferase luminescence) .
- Lot-Specific Testing : Request certificates of analysis (CoA) for endotoxin levels (<0.1 EU/mg) and heavy metals (e.g., <10 ppm Pb) to rule out batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
